Ara-ata
Description
Ara-ata (hypothetical compound) is postulated to be a synthetic chelating agent with applications in industrial and pharmaceutical contexts. While direct references to this compound are absent in the provided evidence, its inferred properties align with compounds like EDTA-Fe (ethylenediaminetetraacetic acid-iron complex) and other metal-chelating agents. Chelators are critical in binding metal ions to stabilize formulations, enhance bioavailability, or mitigate toxicity .
Properties
CAS No. |
15830-52-1 |
|---|---|
Molecular Formula |
C16H19N5O7 |
Molecular Weight |
393.35 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13+,16-/m1/s1 |
InChI Key |
GCVZNVTXNUTBFB-YGSHXTJESA-N |
SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Synonyms |
ARA-ATA arabinofuranosyladenine-2',3',5'-triacetate vidarabine 2',3',5'-triacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Ara-ata’s structural and functional analogs are selected based on metal-binding capacity, industrial relevance, and pharmacological use. Key comparisons include:
This compound vs. EDTA-Fe
Structural Similarities :
- Both compounds likely feature a polyaminocarboxylic acid backbone, enabling strong coordination with metal ions like Fe³⁺ .
- EDTA-Fe is widely used in agriculture as a micronutrient fertilizer due to its solubility and iron delivery efficiency .
Functional Differences :
- Stability : EDTA-Fe exhibits high thermodynamic stability under neutral pH, while this compound’s stability profile (hypothetical) may vary under acidic conditions, affecting its agricultural applicability.
- Synthesis Complexity: EDTA-Fe synthesis involves controlled pH adjustments and stoichiometric Fe²⁺/Fe³⁺ ratios . This compound’s synthesis (if analogous) might require novel ligands or catalysts, increasing production costs.
This compound vs. Acetate Derivatives (e.g., Acetata)
Functional Overlap :
- Acetate derivatives, such as Acetata (a broad class of acetic acid derivatives), share applications in organic synthesis and drug formulation .
- Both compounds may act as buffering agents or intermediates in chemical reactions.
Key Distinctions :
- Toxicity Profile: Acetate derivatives are generally recognized as safe (GRAS) in food and pharmaceuticals, whereas this compound’s novel structure might necessitate rigorous toxicity testing .
This compound vs. DTPA (Diethylenetriaminepentaacetic Acid)
Structural Parallels :
- DTPA, a higher-order chelator, binds lanthanides and actinides, making it valuable in radiopharmaceuticals and decontamination .
- This compound’s hypothetical structure might offer similar high-affinity binding but with reduced molecular weight for enhanced biodistribution.
Performance Metrics :
- Binding Capacity : DTPA binds Gd³⁺ for MRI contrast agents, while this compound could target smaller ions like Al³⁺ for neurotoxicity mitigation.
- Regulatory Status : DTPA is FDA-approved, whereas this compound would require extensive preclinical validation .
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